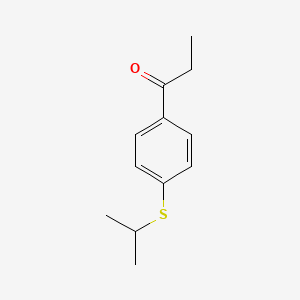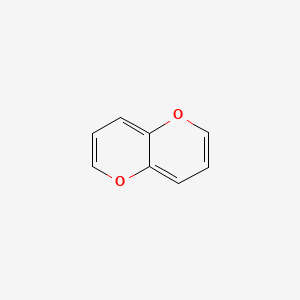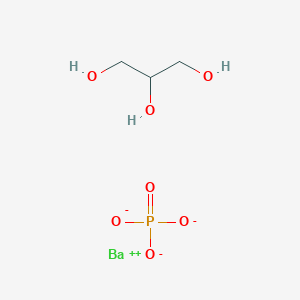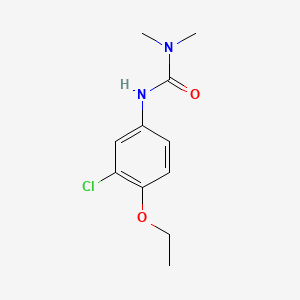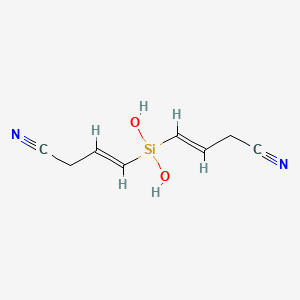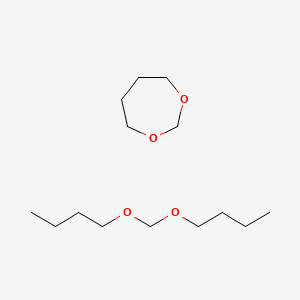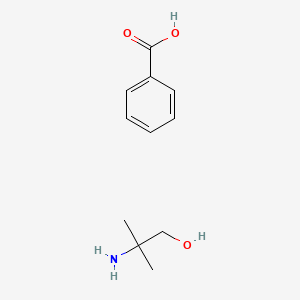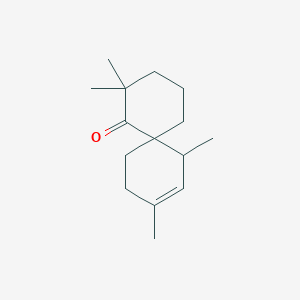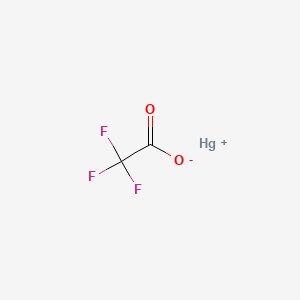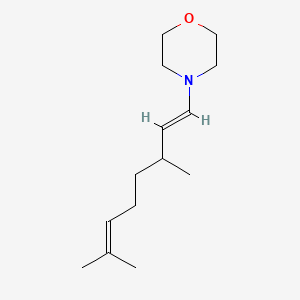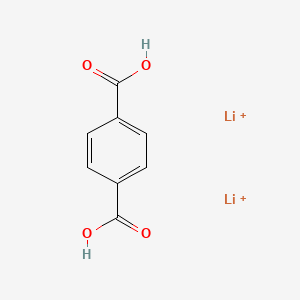
Terephthalic acid, lithium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Terephthalic acid, lithium salt is a chemical compound derived from terephthalic acid and lithium.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of terephthalic acid, lithium salt typically involves the neutralization of terephthalic acid with lithium hydroxide. The reaction can be represented as follows:
C6H4(CO2H)2+2LiOH→C6H4(CO2Li)2+2H2O
This reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete dissolution and reaction of the reactants.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the controlled addition of lithium hydroxide to a solution of terephthalic acid under continuous stirring and heating. The resulting product is then filtered, washed, and dried to obtain the pure lithium salt.
Analyse Chemischer Reaktionen
Types of Reactions: Terephthalic acid, lithium salt can undergo various chemical reactions, including:
Oxidation: The lithium salt can be oxidized to form lithium carbonate and other by-products.
Reduction: Reduction reactions can convert the lithium salt back to terephthalic acid under specific conditions.
Substitution: The lithium ions can be substituted with other metal ions in coordination chemistry applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Metal salts like sodium chloride or potassium chloride can facilitate ion exchange reactions.
Major Products Formed:
Oxidation: Lithium carbonate and other oxidized derivatives.
Reduction: Terephthalic acid and lithium metal.
Substitution: Various metal terephthalates depending on the substituting metal ion.
Wissenschaftliche Forschungsanwendungen
Terephthalic acid, lithium salt has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.
Biology: Investigated for its potential in drug delivery systems due to its biocompatibility and stability.
Wirkmechanismus
The mechanism of action of terephthalic acid, lithium salt involves its interaction with various molecular targets and pathways:
Molecular Targets: Lithium ions can inhibit enzymes such as inositol monophosphatase and glycogen synthase kinase-3 (GSK-3), which are involved in cellular signaling pathways.
Pathways Involved: The inhibition of GSK-3 by lithium ions affects the Wnt/β-catenin pathway, which plays a role in cell proliferation and differentiation.
Vergleich Mit ähnlichen Verbindungen
Phthalic Acid: Benzene-1,2-dicarboxylic acid, used in the production of plasticizers.
Isophthalic Acid: Benzene-1,3-dicarboxylic acid, used in the production of high-performance polymers.
Dimethyl Terephthalate: An ester of terephthalic acid, used as an intermediate in the production of PET.
Uniqueness: Terephthalic acid, lithium salt is unique due to its combination of terephthalic acid’s structural properties and lithium’s therapeutic and electrochemical properties. This makes it particularly valuable in applications requiring both stability and reactivity, such as in advanced materials and medical treatments.
Eigenschaften
CAS-Nummer |
28313-49-7 |
|---|---|
Molekularformel |
C8H6Li2O4+2 |
Molekulargewicht |
180.1 g/mol |
IUPAC-Name |
dilithium;terephthalic acid |
InChI |
InChI=1S/C8H6O4.2Li/c9-7(10)5-1-2-6(4-3-5)8(11)12;;/h1-4H,(H,9,10)(H,11,12);;/q;2*+1 |
InChI-Schlüssel |
RCRBCNZJGBTYDI-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].[Li+].C1=CC(=CC=C1C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


